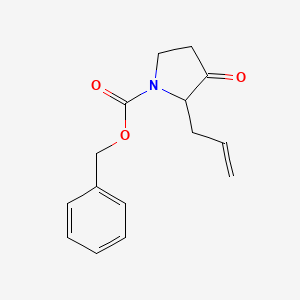
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a propenyl group, and a phenylmethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propenyl Group: This step often involves the use of allylation reactions, where an allyl group is introduced to the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine derivative with phenylmethyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-pyrrolidinecarboxylate can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share structural similarities and are also studied for their biological activities.
Pyrrolidinone derivatives: These compounds have a similar pyrrolidine ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
776316-72-4 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
benzyl 3-oxo-2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-6-13-14(17)9-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Clé InChI |
GEFPQKWRTGQTDE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


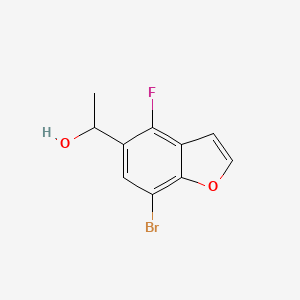

![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

![2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B13927905.png)
![3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
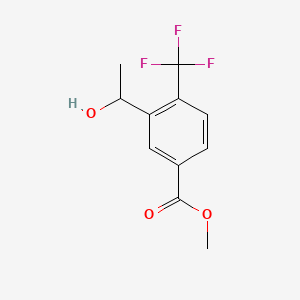
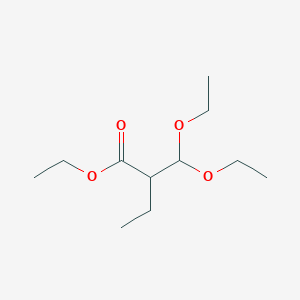
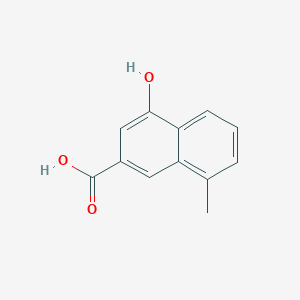
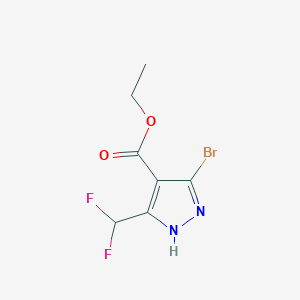
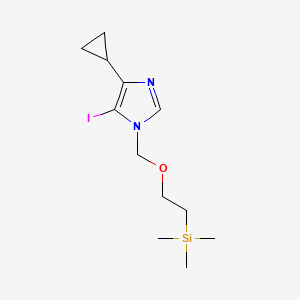

![2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13927977.png)
![6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13927981.png)
